Buformin hydrochloride
Overview
Description
Buformin hydrochloride, also known as 1-butylbiguanide hydrochloride, is an oral antidiabetic drug belonging to the biguanide class. It is chemically related to metformin and phenformin. This compound is a fine, white to slightly yellow, crystalline, odorless powder with a weakly acidic bitter taste. It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether .
Mechanism of Action
Target of Action
Buformin hydrochloride primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a sensor that reacts to a lack of energy, which is expressed in an increase in the ratio of AMP/ATP .
Biochemical Pathways
This compound affects several biochemical pathways. It is associated with the activation of the AMPK signaling pathway . This pathway plays a crucial role in cellular energy homeostasis. It is also involved in the insulin signaling pathway and the adipocytokine signaling pathway , both of which are critical for glucose metabolism and insulin sensitivity.
Pharmacokinetics
After oral administration of 50 mg of buformin to volunteers, almost 90% of the applied quantity was recovered in the urine . The rate constant of elimination was found to be 0.38 per hr . After intravenous injection of about 1 mg/kg buformin-14-C, the initial serum concentration is 0.2-0.4 µg/mL . Serum level and urinary elimination rate are linearly correlated . In humans, after oral administration of 50 mg 14-C-buformin, the maximum serum concentration was 0.26-0.41 µg/mL . The buformin was eliminated with an average half-life of 2 h . About 84% of the dose administered was found excreted unchanged in the urine . The bioavailability of oral buformin and other biguanides is 40%-60% .
Result of Action
The result of buformin’s action is a reduction in basal and postprandial hyperglycemia in diabetics . By increasing insulin sensitivity and glucose uptake into cells, buformin helps to regulate blood glucose levels. It also inhibits the synthesis of glucose by the liver, further contributing to its antihyperglycemic effects .
Action Environment
The action of buformin can be influenced by various environmental factors. For instance, its solubility and stability can be affected by temperature and pH . It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether . Its log octanol-water partition coefficient (log P) is -1.20E+00, and its water solubility is 7.46E+05 mg/L at 25 °C . These properties can influence the drug’s absorption and distribution in the body, thereby affecting its efficacy.
Biochemical Analysis
Biochemical Properties
Buformin hydrochloride plays a significant role in biochemical reactions. It delays the absorption of glucose from the gastrointestinal tract, increases insulin sensitivity and glucose uptake into cells, and inhibits the synthesis of glucose by the liver
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by increasing insulin sensitivity and glucose uptake into cells . It also inhibits the synthesis of glucose by the liver
Molecular Mechanism
The molecular mechanism of this compound involves delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity and glucose uptake into cells, and inhibiting the synthesis of glucose by the liver
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins and may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Buformin hydrochloride can be synthesized through the reaction of butylamine with dicyandiamide under acidic conditions. The reaction involves the formation of a biguanide structure, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically involve heating the reactants in a suitable solvent such as water or methanol .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Buformin hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the biguanide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted biguanides .
Scientific Research Applications
Buformin hydrochloride has been extensively studied for its potential therapeutic applications and unique mechanism of action. It is primarily used as an antidiabetic agent but has also shown promise in other areas:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular metabolism and insulin sensitivity.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus. It has also been studied for its potential anticancer properties, as it inhibits the growth and development of cancer cells.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical methods
Comparison with Similar Compounds
Buformin hydrochloride is chemically related to other biguanides such as metformin and phenformin. Here is a comparison:
Metformin: Widely used as an antidiabetic agent with a similar mechanism of action but a lower risk of lactic acidosis.
Phenformin: Also used as an antidiabetic agent but withdrawn from the market in many countries due to a higher risk of lactic acidosis.
Uniqueness: This compound has unique properties, such as its specific molecular structure and pharmacokinetic profile, which differentiate it from other biguanides
List of Similar Compounds
- Metformin
- Phenformin
Properties
IUPAC Name |
2-butyl-1-(diaminomethylidene)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWSPPIRBIEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922844 | |
Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-53-0, 15537-73-2 | |
Record name | Buformin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15537-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buformin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | buformin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | buformin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buformin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-butylbiguanide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFORMIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D947SXO87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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